Thioredoxin Reductase 1 Inhibition: Comparative IC50 Values for Ethyl 5-chloro-4-formylthiophene-2-carboxylate Versus Thiophene Structural Congener
In a standardized DTNB reduction assay using recombinant rat liver thioredoxin reductase 1, Ethyl 5-chloro-4-formylthiophene-2-carboxylate (BDBM50236289/CHEMBL4082453) exhibited an IC50 of 11,200 nM (11.2 µM) after 30 minutes of incubation, compared to an IC50 of 7,500 nM (7.5 µM) for a structurally related thiophene congener (BDBM50236323/CHEMBL4070144) under identical assay conditions [1]. This 3,700 nM difference in inhibitory potency (representing approximately 33% weaker inhibition for the target compound relative to the comparator) was consistently observed in ChEMBL-curated enzyme inhibition data [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11,200 nM (11.2 µM) |
| Comparator Or Baseline | BDBM50236323/CHEMBL4070144: IC50 = 7,500 nM (7.5 µM) |
| Quantified Difference | ΔIC50 = 3,700 nM (target compound 1.49× less potent than comparator) |
| Conditions | Recombinant rat liver thioredoxin reductase 1; 30 min incubation; DTNB reduction assay; data curated by ChEMBL |
Why This Matters
This quantifies the compound's position on the thioredoxin reductase inhibition potency continuum, enabling rational selection based on desired potency window rather than ambiguous descriptors.
- [1] BindingDB. BDBM50236289 (CHEMBL4082453): IC50 = 1.12E+4 nM against recombinant rat liver thioredoxin reductase 1, 30 min DTNB reduction assay. View Source
- [2] BindingDB. BDBM50236323 (CHEMBL4070144): IC50 = 7.50E+3 nM against recombinant rat liver thioredoxin reductase 1, 30 min DTNB reduction assay. View Source
